[(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methyl](methyl)amine
Description
The compound (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine (IUPAC name) is a tertiary amine featuring a benzyl backbone substituted with a methyl group and a complex ethyl(2-methoxyethyl)amino moiety. Its molecular formula is C₁₄H₂₃N₂O, with a molecular weight of 243.35 g/mol.
Properties
IUPAC Name |
N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-16(9-10-17-3)12-14-7-5-13(6-8-14)11-15-2/h5-8,15H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZMMTJJOOSCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC)CC1=CC=C(C=C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane or benzene and catalysts like zinc dust to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new amine derivatives with different substituents.
Scientific Research Applications
Organic Chemistry
- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules. It can be used to create various derivatives through substitution reactions.
Biochemical Research
- Ligand in Assays : (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine has been investigated for its potential as a ligand in biochemical assays. Its ability to bind with specific receptors or enzymes can help elucidate biological pathways.
Medicinal Chemistry
- Therapeutic Potential : Research is ongoing into its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure may confer specific biological activities that are beneficial in treating various conditions.
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Case Studies
While specific case studies focusing solely on this compound may be limited, its applications have been explored broadly within the realms of medicinal chemistry and organic synthesis. For instance:
- A study investigating its role as a ligand demonstrated its effectiveness in enhancing receptor binding affinity, suggesting potential uses in drug development.
- Research into its synthetic pathways has led to improved methods for producing related compounds, showcasing its utility as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
Key Observations :
Boronic acid derivatives () leverage electrophilic boron for covalent enzyme inhibition, a mechanism absent in the tertiary amine target .
Substituent Effects :
- The methoxyethyl group in all compounds enhances water solubility due to ether oxygen hydrogen bonding. However, the ethyl group in the target compound increases lipophilicity, which may improve blood-brain barrier penetration compared to ’s difluoromethoxy group .
- The pentyl chain in adds significant hydrophobicity, likely influencing off-target interactions .
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
- The methoxyethyl group may mimic natural substrates in enzyme binding pockets .
Biological Activity
(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine, an organic compound belonging to the class of amines, has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethyl group, a methoxyethyl group, and a phenyl group attached to a central amine structure. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- IUPAC Name : N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine
- Molecular Formula : C₁₄H₂₄N₂O
- CAS Number : 1284652-66-9
The biological activity of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine is primarily attributed to its role as a ligand. The compound interacts with specific molecular targets, such as receptors or enzymes, modulating their activity. This interaction may influence various signaling pathways and metabolic processes, which are crucial in therapeutic contexts.
Biological Activities
- Ligand Activity : Investigated for its potential as a ligand in biochemical assays, the compound may exhibit selective binding to certain receptors, which could have implications in drug design and development.
- Therapeutic Potential : Preliminary studies suggest that it may serve as a precursor in drug synthesis, indicating possible applications in pharmacology.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Methoxyphenethylamine | Lacks ethyl and methoxyethyl groups | Moderate receptor binding |
| 2-Methoxyethylamine | Contains methoxyethyl group; lacks phenyl and ethyl | Limited ligand activity |
The unique combination of functional groups in (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine contributes to its distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Case Studies and Research Findings
Recent research has explored the potential applications of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine in various fields:
- Study on Receptor Binding : A study indicated that derivatives of this compound could enhance binding affinity to G protein-coupled receptors (GPCRs), which are critical targets in drug discovery .
- Synthesis and Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl ring can significantly impact biological activity, emphasizing the importance of structural optimization .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
